molecular formula C8H6Cl2O2 B1455316 2,3-Dichloro-4-methylbenzoic acid CAS No. 1254073-62-5

2,3-Dichloro-4-methylbenzoic acid

Cat. No.: B1455316
CAS No.: 1254073-62-5
M. Wt: 205.03 g/mol
InChI Key: PBUDJTSPOLSTQE-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
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Biological Activity

2,3-Dichloro-4-methylbenzoic acid (DCMBA) is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article summarizes the current understanding of DCMBA's biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

DCMBA is characterized by the presence of two chlorine atoms and a methyl group on the benzoic acid structure. Its chemical formula is C8H6Cl2O2C_8H_6Cl_2O_2, and it is classified under chlorinated benzoic acids, which are known for their diverse biological activities.

1. Antimicrobial Properties

Research indicates that DCMBA exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for DCMBA were found to be comparable to those of standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .

CompoundBacterial StrainMIC (μg/mL)
DCMBAMRSA15.625
DCMBAE. coli31.25

2. Antioxidant Activity

DCMBA has demonstrated antioxidant properties in various assays. In vitro studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is linked to numerous diseases, including cancer and neurodegenerative disorders .

3. Cytotoxic Effects

The cytotoxicity of DCMBA has been evaluated in different cell lines, revealing a dose-dependent response. At higher concentrations, DCMBA induced apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent. However, care must be taken due to its toxicity at elevated doses .

Toxicological Profile

While DCMBA exhibits promising biological activities, its toxicity profile raises concerns regarding safety. Toxicological studies indicate that it can cause skin irritation and has harmful effects if ingested. The oral LD50 value for related compounds suggests moderate toxicity levels, necessitating careful handling and usage in therapeutic contexts .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of DCMBA against MRSA, results showed that at a concentration of 15.625 μg/mL, DCMBA effectively inhibited bacterial growth by over 90%. This highlights its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: Cytotoxicity in Cancer Research
A recent investigation into the cytotoxic effects of DCMBA on human breast cancer cells demonstrated significant apoptotic activity at concentrations above 50 μM. The study concluded that DCMBA could be further explored as a lead compound in cancer therapy development .

Properties

IUPAC Name

2,3-dichloro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUDJTSPOLSTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (23.04 mL, 57.6 mmol) was dissolved in tetrahydrofuran (THF) (100 mL) at −20° C. 2,2,6,6-tetramethylpiperidine (9.72 mL, 57.6 mmol) was added dropwise and stirred for 15 minutes maintaining a temperature of −20° C. The solution was cooled to −78° C. whereupon 2,3-dichlorobenzoic acid (5 g, 26.2 mmol, commercially available from e.g. Sigma-Aldrich, Alfa Aesar or Fluorochem) dissolved in Tetrahydrofuran (THF) (50 mL) was added dropwise. The solution was stirred at −78° C. for 1 hour whereupon iodomethane (6.55 mL, 105 mmol) was added dropwise and the mixture allowed to reach room temperature overnight. Solvents were removed in vacuo and the residue partitioned between ethyl acetate (100 mL) and 5N HCl (50 mL). The aqueous phase was extracted with ethyl acetate (3×50 mL), combined extracts were washed with water (50 mL), brine (50 mL) dried over anhydrous magnesium sulfate and concentrated in vacuo to afford a crude solid in 5.90 g.
Quantity
23.04 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.55 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.